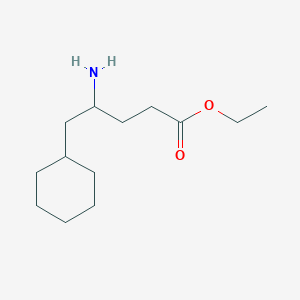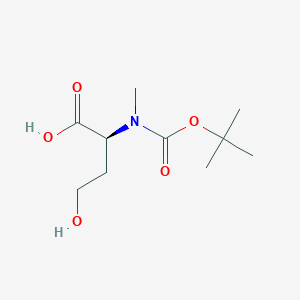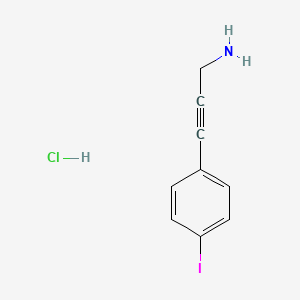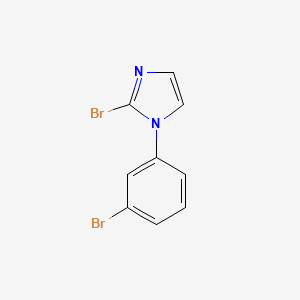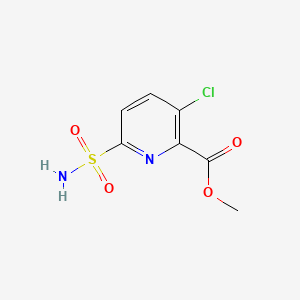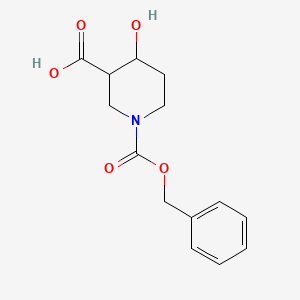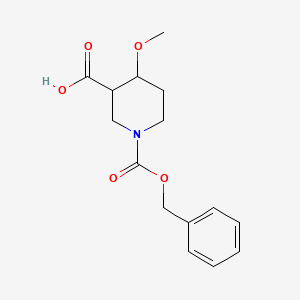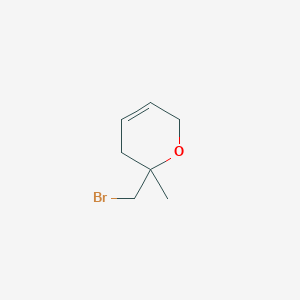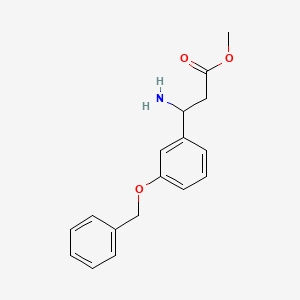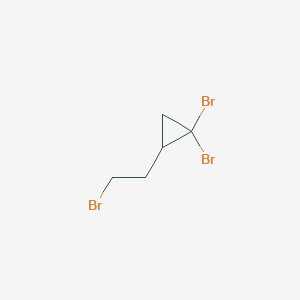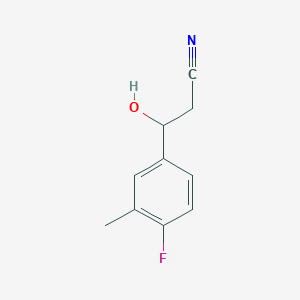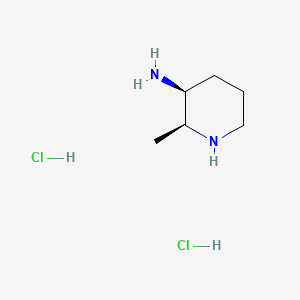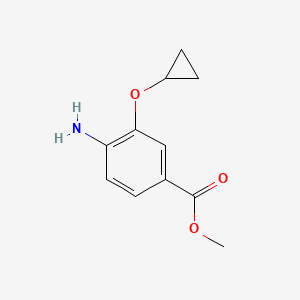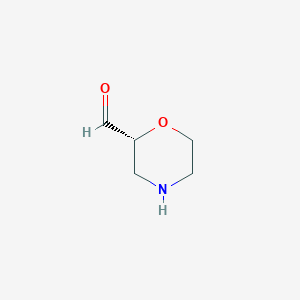
(2R)-morpholine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-morpholine-2-carbaldehyde: is an organic compound with a morpholine ring structure substituted with an aldehyde group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-morpholine-2-carbaldehyde involves the reductive amination of glyoxal with morpholine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation of (2R)-morpholine-2-methanol: Another method involves the oxidation of (2R)-morpholine-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-morpholine-2-carbaldehyde can undergo oxidation reactions to form (2R)-morpholine-2-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (2R)-morpholine-2-methanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: (2R)-morpholine-2-carboxylic acid.
Reduction: (2R)-morpholine-2-methanol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2R)-morpholine-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.
Medicine:
Drug Development: this compound is explored as a building block in the development of new therapeutic agents, including antiviral and anticancer drugs.
Industry:
Chemical Manufacturing: The compound is used in the production of various industrial chemicals, including solvents and catalysts.
Mecanismo De Acción
Molecular Targets and Pathways: (2R)-morpholine-2-carbaldehyde exerts its effects primarily through interactions with aldehyde dehydrogenases and other enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with enzyme active sites, inhibiting their activity and affecting metabolic processes.
Comparación Con Compuestos Similares
(2S)-morpholine-2-carbaldehyde: The enantiomer of (2R)-morpholine-2-carbaldehyde, differing in the spatial arrangement of atoms around the chiral center.
Morpholine-4-carbaldehyde: A compound with the aldehyde group at the fourth position of the morpholine ring.
N-methylmorpholine-2-carbaldehyde: A derivative with a methyl group substituted at the nitrogen atom of the morpholine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This stereochemistry can influence the compound’s interactions with enzymes and other molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(2R)-morpholine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |
Clave InChI |
CADBWPMBEYCJFU-RXMQYKEDSA-N |
SMILES isomérico |
C1CO[C@H](CN1)C=O |
SMILES canónico |
C1COC(CN1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


